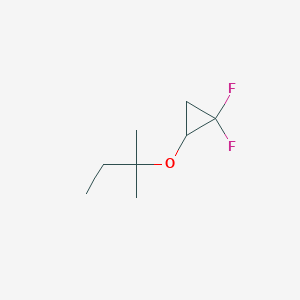
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane is a fluorinated cyclopropane derivative. The incorporation of fluorine atoms into organic molecules has gained significant attention due to the unique properties imparted by fluorine, such as increased stability and altered electronic characteristics. This compound is of interest in various fields, including medicinal chemistry, materials science, and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a dihalocarbene precursor.
Fluorination: The introduction of fluorine atoms is typically carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine.
Ether Formation: The final step involves the formation of the ether linkage by reacting the cyclopropane derivative with 2-methyl-2-butanol under suitable conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of hydrocarbon derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable candidate for drug development, as fluorine can enhance the bioavailability and metabolic stability of pharmaceuticals.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as polymers and coatings.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in pesticides and herbicides.
Wirkmechanismus
The mechanism by which 1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, leading to enhanced activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
1,1-Difluoro-2,2-dimethylcyclopropane: This compound has similar fluorine substitution but lacks the ether linkage, resulting in different reactivity and applications.
1,1-Difluoro-2-(1-iodoalkyl)cyclopropane: This derivative contains an iodine atom, which can undergo different substitution reactions compared to the ether linkage.
The uniqueness of this compound lies in its combination of fluorine atoms and an ether linkage, providing distinct reactivity and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H14F2O |
|---|---|
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane |
InChI |
InChI=1S/C8H14F2O/c1-4-7(2,3)11-6-5-8(6,9)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
OLQSZPXMIGYFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC1CC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


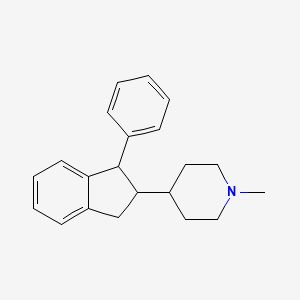
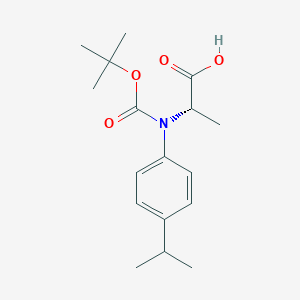
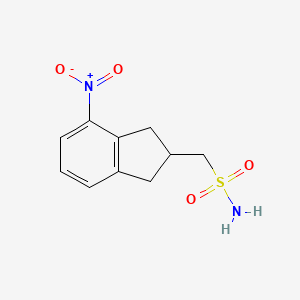
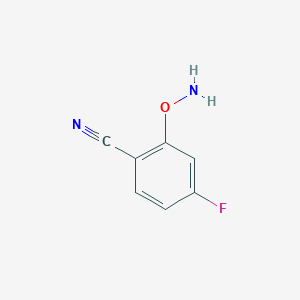
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)

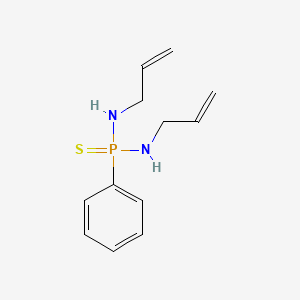
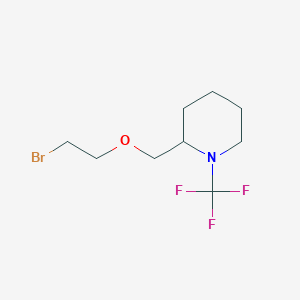
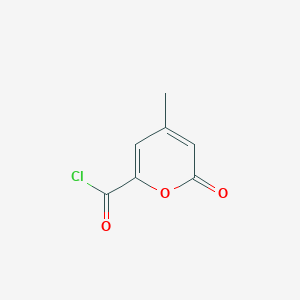
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
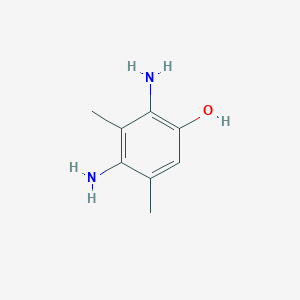
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)

